3-Bromo-5-(chloromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-5-(chloromethyl)pyridine and related derivatives often involves nucleophilic substitution reactions, halogenation, and coupling processes. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate, involves a sequence starting from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine, followed by cyclization, bromination, and hydrolysis steps with an overall yield of 41.3% (Niu Wen-bo, 2011).
Molecular Structure Analysis
Structural and spectroscopic evidence of hydrogen bonding in derivatives of 3-Bromo-5-(chloromethyl)pyridine has been demonstrated, indicating strong asymmetric hydrogen bonding. The molecular conformation and vibrational features in these compounds have been discussed, showcasing the impact of strong hydrogen bonding on the spectroscopic characteristics (J. Hanuza et al., 1997).
Chemical Reactions and Properties
3-Bromo-5-(chloromethyl)pyridine undergoes various chemical reactions, including carbon-carbon coupling, which plays a vital role in the synthesis of organic chemistry. Such reactions have been instrumental in synthesizing novel pyridine derivatives with potential bioactive properties (Ghiasuddin et al., 2018).
Physical Properties Analysis
The synthesis routes of derivatives related to 3-Bromo-5-(chloromethyl)pyridine show varied physical properties, including crystalline structure and spectroscopic characteristics, which are crucial for determining the compound's applications in chemical synthesis and pharmaceutical research. For example, the synthesis of 5-(4- Fluorophenyl)- 3-( Cloromethyl) Pyridine demonstrates an approach that increases yield and purity, suitable for industrialized production (Li Pei-w, 2015).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-(chloromethyl)pyridine and its derivatives, including reactivity, bioactivity, and the influence of stereochemistry on biological activity, have been explored. For instance, the synthesis, crystal structure, and antitumor activity of enantiomers of a related compound show significant inhibitory activity against PI3Kα kinase, highlighting the effect of stereochemistry on chemical and biological properties (Zhixu Zhou et al., 2015).
Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems : A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) describes the use of a related compound, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor for synthesizing new polyheterocyclic ring systems, highlighting its role in chemical synthesis (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biomimetic Metal Ion Chelates Immobilization : Handlovic et al. (2021) presented a method for synthesizing bromine-substituted (chloromethyl)pyridines, which can be used for immobilizing biomimetic metal ion chelates on functionalized carbons. This has implications in various chemical and biological applications (Handlovic et al., 2021).
Pharmaceutical and Biotechnology Applications : The research by Vural and Kara (2017) on 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, demonstrates its potential in pharmaceuticals and biotechnology, given its promising spectroscopic, optical, DNA, and antimicrobial properties (Vural & Kara, 2017).
Organic Synthesis : Mongin et al. (1996) discussed the efficient synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series, highlighting its utility in organic synthesis (Mongin et al., 1996).
Synthesis of Fluorinated Pyridines : Mobinikhaledi and Foroughifar (2006) explored the synthesis of fluorinated pyridines using bromo- and chloromethyl pyridines, indicating the compound's role in creating new chemical entities (Mobinikhaledi & Foroughifar, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHAZLCNNDGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470808 | |
Record name | 3-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(chloromethyl)pyridine | |
CAS RN |
120277-69-2 | |
Record name | 3-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.